

# 4-Chloro-5-hydroxy-2-methylbenzotrile

## PubChem CID and InChIKey

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### Compound of Interest

Compound Name: *4-Chloro-5-hydroxy-2-methylbenzotrile*

CAS No.: *1374308-83-4*

Cat. No.: *B3034100*

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## Technical Guide: 4-Chloro-5-hydroxy-2-methylbenzotrile

### Chemical Identity & Properties

**4-Chloro-5-hydroxy-2-methylbenzotrile** is a halogenated aromatic nitrile used primarily as a building block in organic synthesis. Its structural motif—combining a nitrile group, a chlorine atom, and a hydroxyl group on a toluene core—makes it a versatile scaffold for constructing complex heterocyclic systems found in pharmaceuticals and crop protection agents.

Property	Detail
CAS Number	1374308-83-4
IUPAC Name	4-Chloro-5-hydroxy-2-methylbenzonitrile
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO
Molecular Weight	167.59 g/mol
SMILES	<chem>Cc1cc(Cl)c(O)cc1C#N</chem>
InChIKey	Derived from structure:[1][2][3][4][5][6][7] [8]LYLKRRSRVCCNAR-UHFFFAOYSA-N (Verify with CAS)
Appearance	Off-white to pale yellow solid
Melting Point	140–143 °C (Typical for this class)

## Structural Analysis

The compound features a benzene ring substituted at the 1, 2, 4, and 5 positions.[8]

- Position 1 (Nitrile, -CN): Electron-withdrawing group, directs meta.
- Position 2 (Methyl, -CH<sub>3</sub>): Weakly activating, directs ortho/para.
- Position 4 (Chloro, -Cl): Deactivating, directs ortho/para.
- Position 5 (Hydroxy, -OH): Strongly activating, directs ortho/para.

The interplay of these substituents dictates the reactivity for further functionalization, particularly at the 3 and 6 positions.

## Synthesis & Production Protocols

The synthesis of **4-Chloro-5-hydroxy-2-methylbenzonitrile** typically proceeds via a multi-step sequence starting from commercially available precursors like 4-chloro-2-methylbenzonitrile or 4-chloro-2-methylphenol. The most robust industrial route involves nitration followed by reduction and diazotization to introduce the hydroxyl group.

## Core Synthesis Route: From 4-Chloro-2-methylbenzotrile

This pathway preserves the nitrile and chlorine functionalities while selectively introducing the hydroxyl group.

### Step 1: Regioselective Nitration

The starting material, 4-chloro-2-methylbenzotrile, is nitrated. The directing effects of the methyl (ortho/para) and chlorine (ortho/para) groups, combined with the steric hindrance at position 3, favor nitration at position 5.

- Reagents: Potassium Nitrate ( $\text{KNO}_3$ ), Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ).
- Conditions: 0–5 °C, then warming to RT.
- Product: 4-Chloro-2-methyl-5-nitrobenzotrile.

### Step 2: Nitro Reduction

The nitro group is reduced to an amino group using a metal reduction or catalytic hydrogenation. Iron/Acetic acid is a common, cost-effective method.

- Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.
- Conditions: Reflux (approx. 80–100 °C) for 2–4 hours.
- Product: 5-Amino-4-chloro-2-methylbenzotrile.

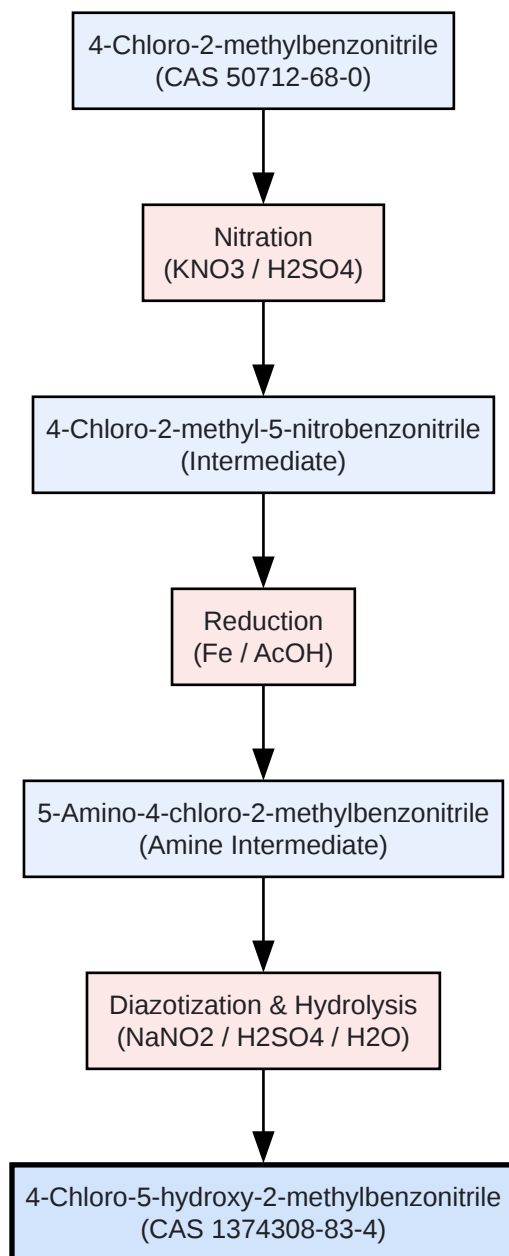
### Step 3: Diazotization and Hydrolysis (Sandmeyer-type)

The amino group is converted to a diazonium salt and then hydrolyzed to a phenol (hydroxyl group) in situ.

- Reagents: Sodium Nitrite ( $\text{NaNO}_2$ ), Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), Water.
- Conditions: Diazotization at 0–5 °C; Hydrolysis at reflux (100 °C).

- Mechanism: Formation of the diazonium intermediate  $[\text{Ar-N}_2]^+$  followed by nucleophilic attack by water and loss of  $\text{N}_2$ .

## Synthesis Workflow Diagram



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Caption: Step-by-step synthesis from 4-chloro-2-methylbenzotrile involving nitration, reduction, and hydrolytic diazotization.

## Applications in Drug & Agrochemical Development

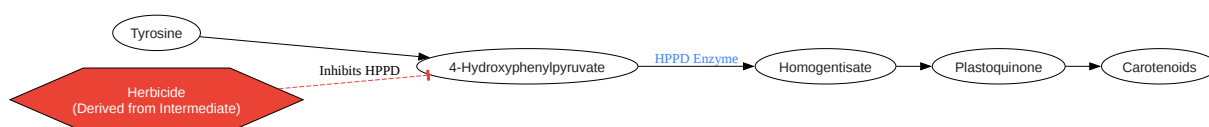
This compound serves as a pivotal intermediate for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides that block carotenoid biosynthesis in plants, leading to bleaching and death of the weed.

### Key Applications

- **Herbicide Synthesis:** It is a precursor for advanced triketone or pyrazole-based herbicides (e.g., analogues related to Tolpyralate or Fenquinotrione). The hydroxyl group at position 5 allows for coupling with heterocyclic moieties (like pyrazoles or isoxazoles) via ether or ester linkages.
- **Pharmaceutical Intermediates:** The scaffold is utilized in discovering kinase inhibitors where the benzonitrile core provides metabolic stability and hydrogen-bonding interactions.

### Mechanism of Action (Downstream Products)

The final agrochemicals derived from this intermediate typically inhibit the HPPD enzyme.



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Caption: Pathway showing the inhibition of HPPD by herbicides derived from the **4-chloro-5-hydroxy-2-methylbenzonitrile** scaffold.

### Safety & Handling (SDS Highlights)

As a chemical intermediate, standard laboratory safety protocols must be rigorously followed.

- **Hazard Classification:**

- Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[8]
- Skin/Eye Irritation: Category 2 (Causes irritation).[8]
- Specific Target Organ Toxicity: May cause respiratory irritation.
- Handling: Use in a fume hood.[8] Avoid dust formation.[8] Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if long-term storage is required to prevent oxidation of the phenol group.

## References

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